molecular formula C10H13ClN2O B3337332 Urea, N-(2-chlorophenyl)-N'-(1-methylethyl)- CAS No. 62635-47-6

Urea, N-(2-chlorophenyl)-N'-(1-methylethyl)-

Cat. No.: B3337332
CAS No.: 62635-47-6
M. Wt: 212.67 g/mol
InChI Key: SVBJJVCHSIPCIM-UHFFFAOYSA-N
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Description

Urea, N-(2-chlorophenyl)-N’-(1-methylethyl)- is an organic compound that belongs to the class of ureas It is characterized by the presence of a 2-chlorophenyl group and a 1-methylethyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-(2-chlorophenyl)-N’-(1-methylethyl)- can be achieved through several methods. One common approach involves the reaction of 2-chloroaniline with isopropyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction can be represented as follows:

2-chloroaniline+isopropyl isocyanateUrea, N-(2-chlorophenyl)-N’-(1-methylethyl)-\text{2-chloroaniline} + \text{isopropyl isocyanate} \rightarrow \text{Urea, N-(2-chlorophenyl)-N'-(1-methylethyl)-} 2-chloroaniline+isopropyl isocyanate→Urea, N-(2-chlorophenyl)-N’-(1-methylethyl)-

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Urea, N-(2-chlorophenyl)-N’-(1-methylethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenyl urea oxides, while reduction can produce chlorophenyl amines.

Scientific Research Applications

Urea, N-(2-chlorophenyl)-N’-(1-methylethyl)- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which Urea, N-(2-chlorophenyl)-N’-(1-methylethyl)- exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways involved can vary based on the compound’s structure and the nature of its interactions with biological molecules.

Comparison with Similar Compounds

  • Urea, N-(2-chlorophenyl)-N’-(1-methylpropyl)-
  • Urea, N-(2-chlorophenyl)-N’-(1-ethylpropyl)-
  • Urea, N-(2-chlorophenyl)-N’-(1-methylbutyl)-

Comparison: Compared to these similar compounds, Urea, N-(2-chlorophenyl)-N’-(1-methylethyl)- may exhibit unique properties due to the presence of the 1-methylethyl group. This structural difference can influence its reactivity, biological activity, and potential applications. For instance, the steric and electronic effects of the 1-methylethyl group may affect the compound’s interaction with enzymes or receptors, leading to distinct pharmacological profiles.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-7(2)12-10(14)13-9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBJJVCHSIPCIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1=CC=CC=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20211676
Record name Urea, N-(2-chlorophenyl)-N'-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20211676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62635-47-6
Record name N-(2-Chlorophenyl)-N′-(1-methylethyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62635-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, N-(2-chlorophenyl)-N'-(1-methylethyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC190743
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Record name Urea, N-(2-chlorophenyl)-N'-(1-methylethyl)-
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Record name 1-(2-CHLOROPHENYL)-3-ISOPROPYLUREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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